N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide
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Overview
Description
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide, commonly known as DMXB-A, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
DMXB-A acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is widely distributed in the central nervous system and is involved in various physiological processes such as learning, memory, and attention. Activation of the α7 nAChR by DMXB-A leads to the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which play a crucial role in regulating various physiological functions.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It also has neuroprotective effects and has been shown to protect neurons from oxidative stress and apoptosis. DMXB-A has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
DMXB-A has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its concentration and purity. It also has a high affinity for the α7 nAChR, which makes it a potent and selective agonist. However, DMXB-A has some limitations as well. It has poor solubility in water and requires the use of organic solvents for its preparation. It also has a short half-life, which makes it difficult to study its long-term effects.
Future Directions
There are several future directions for research on DMXB-A. One potential application is its use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is needed to determine the optimal dosage and administration route for these applications. Another potential direction for research is the development of new analogs of DMXB-A with improved pharmacological properties. These analogs could have increased solubility, longer half-life, and higher selectivity for the α7 nAChR. Overall, DMXB-A has significant potential for various research applications and further studies are needed to fully understand its pharmacological properties.
Synthesis Methods
DMXB-A can be synthesized by using a multistep reaction process that involves the use of various reagents and solvents. The synthesis process involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methylbenzamide in the presence of a base to yield DMXB-A.
Scientific Research Applications
DMXB-A has been extensively studied for its potential applications in various research fields. It has been shown to have anti-inflammatory, neuroprotective, and analgesic properties. It has also been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-6-4-5-7-14(12)19(23)20-11-17-21-18(22-26-17)13-8-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBPYQZVKUHSRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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